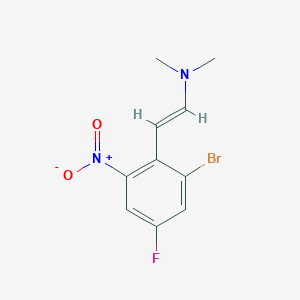
(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine is a complex organic compound characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-bromo-4-fluorophenol to introduce the nitro group, followed by a series of reactions to form the final compound. The reaction conditions often include the use of sulfuric acid and sodium nitrate under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures and environmental considerations are also crucial in industrial settings to manage the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of substituted phenyl compounds.
Scientific Research Applications
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine involves its interaction with specific molecular targets. The presence of the nitro, bromine, and fluorine groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-6-nitrophenol: Shares similar functional groups but lacks the dimethylethenamine moiety.
4-Bromo-2-fluoro-6-nitrophenol: Another similar compound with slight variations in the position of functional groups.
Uniqueness
2-(2-Bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine is unique due to the combination of its functional groups and the presence of the dimethylethenamine moiety
Properties
Molecular Formula |
C10H10BrFN2O2 |
|---|---|
Molecular Weight |
289.10 g/mol |
IUPAC Name |
(E)-2-(2-bromo-4-fluoro-6-nitrophenyl)-N,N-dimethylethenamine |
InChI |
InChI=1S/C10H10BrFN2O2/c1-13(2)4-3-8-9(11)5-7(12)6-10(8)14(15)16/h3-6H,1-2H3/b4-3+ |
InChI Key |
SOEMKDGSZBZFBY-ONEGZZNKSA-N |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



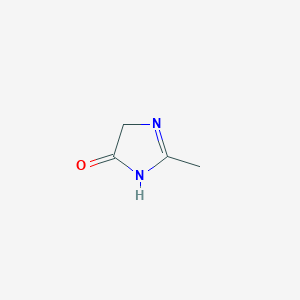

![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
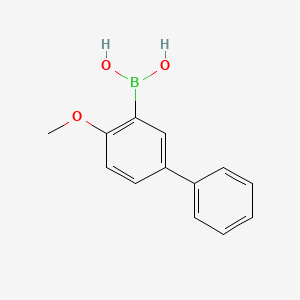
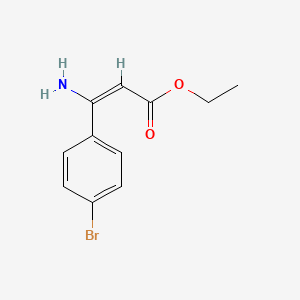



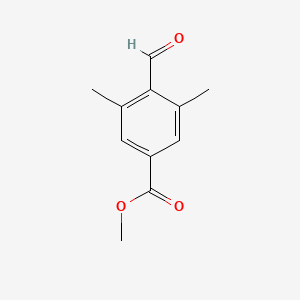
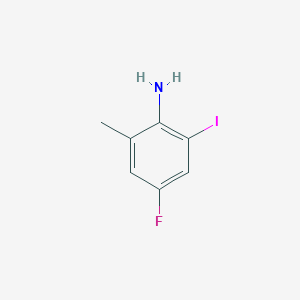

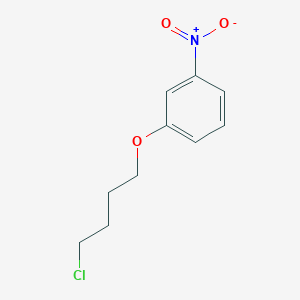
![4-[4-(2-Pyrrolidin-1-ylethyl)piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13981036.png)
